molecular formula C17H16BrN5 B2488454 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole CAS No. 2380085-99-2

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

Cat. No.: B2488454
CAS No.: 2380085-99-2
M. Wt: 370.254
InChI Key: BHNBADHGADNSLX-UHFFFAOYSA-N
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Description

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring, followed by the introduction of the bromopyrimidine moiety. The final step involves the cyclization to form the benzodiazole core. Common reagents used in these reactions include bromine, pyrimidine derivatives, and cyclopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromopyrimidin-2-yl-4,6-d2)azetidin-2,2,3,4,4-d5-3-ol
  • 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid

Uniqueness

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is unique due to its specific structural features, such as the combination of the azetidine ring and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5/c18-12-7-19-17(20-8-12)22-9-13(10-22)23-15-4-2-1-3-14(15)21-16(23)11-5-6-11/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNBADHGADNSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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